molecular formula C25H19ClN2O2S B14948136 (2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile

Cat. No.: B14948136
M. Wt: 446.9 g/mol
InChI Key: MRGWHQPOTSKRHE-CPNJWEJPSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile is a complex organic compound with a unique structure that includes a benzothiazole ring, a chlorobenzyl ether, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile typically involves multiple steps, starting with the preparation of the benzothiazole ring and the chlorobenzyl ether. The final step often involves a condensation reaction to form the enenitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, this compound has potential applications as an anti-cancer or anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring may interact with active sites, while the chlorobenzyl ether and ethoxyphenyl groups may enhance binding affinity and specificity. Pathways involved in its action may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the chlorobenzyl ether and ethoxyphenyl groups, resulting in different chemical properties and applications.

    (2E)-2-(1,3-benzothiazol-2-yl)-3-{4-methoxyphenyl}prop-2-enenitrile: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and biological activity.

Uniqueness

The presence of the chlorobenzyl ether and ethoxyphenyl groups in (2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile imparts unique chemical and biological properties. These groups may enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H19ClN2O2S

Molecular Weight

446.9 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enenitrile

InChI

InChI=1S/C25H19ClN2O2S/c1-2-29-23-14-18(9-12-22(23)30-16-17-7-10-20(26)11-8-17)13-19(15-27)25-28-21-5-3-4-6-24(21)31-25/h3-14H,2,16H2,1H3/b19-13+

InChI Key

MRGWHQPOTSKRHE-CPNJWEJPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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